molecular formula C14H17N3O2S B5738033 3-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

3-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5738033
M. Wt: 291.37 g/mol
InChI Key: OALKLGYGYWDYOW-UHFFFAOYSA-N
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Description

3-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as EI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EI is a benzamide derivative that has been synthesized through a multistep process involving the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with ethyl 4-chlorobenzoylacetate.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a critical role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. For example, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of these cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 3-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, including the development of more efficient and cost-effective synthesis methods, the identification of additional enzymes and signaling pathways targeted by this compound, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 3-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves a multistep process that begins with the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with ethyl 4-chlorobenzoylacetate in the presence of potassium carbonate. This reaction results in the formation of ethyl 3-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzoate, which is then treated with hydrochloric acid to remove the ethyl ester group and form 3-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzoic acid. Finally, this acid is coupled with 3-ethoxyaniline using N,N'-dicyclohexylcarbodiimide as a coupling agent to form this compound.

Scientific Research Applications

3-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary areas of research has been the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Properties

IUPAC Name

3-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-19-11-7-5-6-10(8-11)12(18)15-14-17-16-13(20-14)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALKLGYGYWDYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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